Dichlorobis(triphenylphosphine)cobalt(II)

Catalog No.
S1507337
CAS No.
14126-40-0
M.F
C36H30Cl2CoP2
M. Wt
654.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichlorobis(triphenylphosphine)cobalt(II)

CAS Number

14126-40-0

Product Name

Dichlorobis(triphenylphosphine)cobalt(II)

IUPAC Name

cobalt(2+);triphenylphosphane;dichloride

Molecular Formula

C36H30Cl2CoP2

Molecular Weight

654.4 g/mol

InChI

InChI=1S/2C18H15P.2ClH.Co/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2

InChI Key

OPRPFIIIFJLFCE-UHFFFAOYSA-L

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Co]Cl

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Co+2]

Catalyst in Organic Synthesis

Dichlorobis(triphenylphosphine)cobalt(II) serves as a catalyst in various organic synthesis reactions. Some notable examples include:

  • Three-component coupling reactions: This involves forming a carbon-carbon bond between three different components. Dichlorobis(triphenylphosphine)cobalt(II) has been shown to be effective in Sonogashira coupling, a type of three-component coupling used to form alkynes from aryl or vinyl halides, terminal alkynes, and copper(I) acetylides .
  • Epoxidation reactions: These reactions involve the addition of an oxygen atom across a carbon-carbon double bond to form an epoxide. Dichlorobis(triphenylphosphine)cobalt(II) can be used as a catalyst for epoxidation of alkenes with various oxidizing agents like hydrogen peroxide or organic peracids .
  • Hydrovinylation of styrene: This reaction involves the addition of an H and a vinyl group (CH₂=CH−) to a double bond. Dichlorobis(triphenylphosphine)cobalt(II) has been employed as a catalyst for the hydrovinylation of styrene with various alcohols .
  • Cross-coupling reactions: These reactions involve forming a carbon-carbon bond between two different molecules. Dichlorobis(triphenylphosphine)cobalt(II) can be used as a catalyst in different cross-coupling reactions, such as the Kumada-Tamao-Corriu coupling for forming aryl-alkyl bonds .

Other Research Applications

Beyond its role as a catalyst in organic synthesis, Dichlorobis(triphenylphosphine)cobalt(II) finds applications in other research areas:

  • Dimerization reactions: These reactions involve forming a molecule with two identical subunits from a single molecule. Dichlorobis(triphenylphosphine)cobalt(II) has been used as a catalyst for the dimerization of alkenes .
  • Oxidation reactions: These reactions involve the removal of electrons from a molecule. Dichlorobis(triphenylphosphine)cobalt(II) can be used as a catalyst for the oxidation of various organic compounds .

Dichlorobis(triphenylphosphine)cobalt(II) is a coordination compound with the chemical formula [(C6H5)3P]2CoCl2[(C_6H_5)_3P]_2CoCl_2. This compound features cobalt in the +2 oxidation state, coordinated to two chloride ions and two triphenylphosphine ligands. It is known for its vibrant blue color and exists as a blue-green solid at room temperature. The compound exhibits solubility in polar organic solvents such as tetrahydrofuran and dichloromethane, while being less soluble in non-polar solvents like hexane and diethyl ether. Dichlorobis(triphenylphosphine)cobalt(II) is paramagnetic due to unpaired electrons in the cobalt ion's d-orbitals, and it can slowly oxidize in air, particularly in solution .

Dichlorobis(triphenylphosphine)cobalt(II) may be harmful if inhaled, ingested, or absorbed through the skin. It is essential to handle it with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood [].

, including:

  • Hydrogenation: Catalyzes the hydrogenation of alkenes and alkynes, effectively reducing unsaturated compounds.
  • Isomerization: Facilitates the isomerization of alkenes, altering the positions of double bonds within molecules.
  • Cross-Coupling Reactions: Acts as a catalyst in Kumada cross-coupling reactions, where Grignard reagents couple with aryl or vinyl halides to form new carbon-carbon bonds.
  • Addition Reactions: Catalyzes the addition of methylene chloride to 1-olefins.
  • Methoxylation Reactions: In combination with tin(II) chloride dihydrate, it catalyzes the methoxylation of allylic alcohols.

The synthesis of dichlorobis(triphenylphosphine)cobalt(II) typically involves:

  • Using Cobalt(II) Chloride Hexahydrate:
    • Dissolve cobalt(II) chloride hexahydrate in hot ethanol.
    • Add triphenylphosphine dissolved in hot ethanol.
    • Stir and cool the solution to precipitate the product.
  • Using Anhydrous Cobalt(II) Chloride:
    • Suspend anhydrous cobalt(II) chloride in tetrahydrofuran.
    • Add a solution of triphenylphosphine in tetrahydrofuran.
    • Stir at room temperature to obtain a blue solution containing the product.

Dichlorobis(triphenylphosphine)cobalt(II) is widely used as a catalyst in organic synthesis due to its ability to facilitate various reactions. Key applications include:

  • Catalyzing hydrogenation and isomerization reactions.
  • Serving as a catalyst for cross-coupling reactions, which are vital for forming complex organic molecules.
  • Participating in three-component coupling reactions and epoxidation processes .

Interaction studies of dichlorobis(triphenylphosphine)cobalt(II) focus on its role as a catalyst rather than direct biological interactions. The compound's ability to lower activation energy facilitates numerous chemical transformations, making it valuable in synthetic chemistry. Further research may explore its interactions with other ligands or substrates in catalytic cycles .

Dichlorobis(triphenylphosphine)cobalt(II) can be compared with several similar coordination compounds:

Compound NameFormulaUnique Features
Tetrakis(triphenylphosphine)palladium(0)[(C6H5)3P]4Pd[(C_6H_5)_3P]_4PdUsed primarily in cross-coupling reactions; palladium provides different catalytic properties.
Tris(triphenylphosphine)nickel(II)[(C6H5)3P]3Ni[(C_6H_5)_3P]_3NiNickel complex that exhibits different reactivity patterns compared to cobalt complexes.
Bis(triphenylphosphine)gold(I) chloride[(C6H5)3P]2AuCl[(C_6H_5)_3P]_2AuClGold complex known for its use in catalysis but with distinct electronic properties due to gold's unique characteristics.

Dichlorobis(triphenylphosphine)cobalt(II) stands out due to its specific electronic properties influenced by both cobalt and triphenylphosphine ligands, allowing it to participate effectively in a wide range of catalytic reactions not commonly associated with other metal complexes .

Hydrogen Bond Acceptor Count

2

Exact Mass

653.053174 g/mol

Monoisotopic Mass

653.053174 g/mol

Heavy Atom Count

41

Dates

Modify: 2023-08-15

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